4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone
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Overview
Description
4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.
Mechanism of Action
Target of Action
Compounds containing the thiazole core have been found to interact with a variety of biological targets, such as heat shock protein 90 (hsp90) . Hsp90 is a chaperone protein that controls the folding of numerous proteins .
Mode of Action
It’s known that thiazole derivatives can block the activity of hsp90 . This inhibition results in the degradation of several oncoproteins .
Biochemical Pathways
The inhibition of hsp90 can affect multiple biochemical pathways due to its role in protein folding .
Pharmacokinetics
It’s known that the good liposolubility of the sulfur atom in thiadiazole-containing compounds has a positive effect on their biological activity and pharmacokinetic properties, making them capable of easily crossing through cell membranes .
Result of Action
The inhibition of hsp90 can lead to the degradation of several oncoproteins, which can potentially disrupt the growth and proliferation of cancer cells .
Action Environment
The solubility of thiazole derivatives in various solvents can potentially influence their bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development
Medicine: Potential use as an antimicrobial agent against resistant bacterial strains.
Industry: Used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share a similar thiadiazole ring structure and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Thioamides: Compounds containing thioamide groups also show significant biological activities and are used in medicinal chemistry.
Uniqueness
4-Methyl-1,2,3-thiadiazol-5-yl phenyl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(benzenesulfonyl)-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-7-9(14-11-10-7)15(12,13)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZCWVUPIFJPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665771 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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